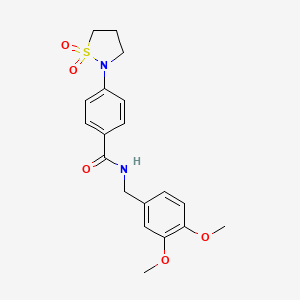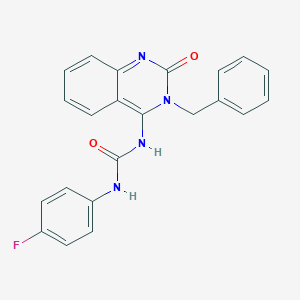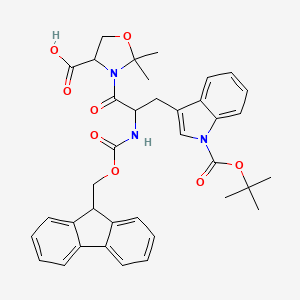
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” is a dipeptide . Its chemical name is (S)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-t-butyloxycarbonyl-L-tryptophanyl)-2,2-dimethyloxazolidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular weight of “Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” is 653.73 . Its IUPAC name is 3-(3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis
“Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” appears as a white to off-white powder . It should be stored at temperatures equal to or less than -10°C .Scientific Research Applications
Functional Materials and Biomimetic Structures
The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH motif plays a crucial role in designing functional materials inspired by biological systems. These materials exhibit self-assembly properties due to the hydrophobic and aromatic nature of the Fmoc moiety. Researchers explore their use in bio-inspired building blocks for fabricating functional materials. Applications include drug delivery carriers, tissue engineering scaffolds, and biosensors .
Optical Properties and Bioimaging
The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH compound exhibits interesting optical properties. Its fluorescence can be harnessed for bioimaging and tracking cellular processes. Researchers attach Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH to specific biomolecules to visualize cellular structures, study protein interactions, and monitor intracellular events .
Drug Delivery Systems
The hydrophobic Fmoc group facilitates the encapsulation of hydrophobic drugs within micelles or nanoparticles. Researchers modify Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH to create drug carriers that release cargo in response to specific triggers (e.g., pH, enzymes, or temperature). These systems enhance drug stability, improve bioavailability, and enable targeted therapy .
Catalysis and Enzyme Mimetics
Functionalized peptides derived from Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH can act as catalysts or enzyme mimetics. Researchers design peptide-based catalysts for organic transformations, asymmetric reactions, and peptide bond formation. The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH scaffold provides a versatile platform for creating efficient and selective catalysts .
Antibacterial and Antiviral Properties
Studies explore the antimicrobial potential of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH derivatives. By modifying the side chains or incorporating additional functional groups, researchers aim to develop novel antibacterial and antiviral agents. These compounds may disrupt microbial membranes, inhibit enzymes, or interfere with viral replication .
Therapeutic Applications
Researchers investigate Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH derivatives as potential therapeutics. These include peptide-based drugs for cancer treatment, neurodegenerative diseases, and inflammation. The unique structural features of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH contribute to its bioactivity and stability .
Bio-Templating and Biomaterials
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH participates in bio-templating processes, where it guides the assembly of other molecules. Researchers use it to create biomaterials with controlled architectures, such as nanofibers, hydrogels, and supramolecular structures. These materials find applications in tissue engineering and regenerative medicine .
Safety and Hazards
Future Directions
Pseudoprolines, such as in “Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH”, have been used as a molecular hinge for the reversible induction of cis amide bonds into peptide backbones . They have also been used as a solubilizing, structure-disrupting protection technique in peptide synthesis . These applications suggest potential future directions in peptide synthesis and design.
properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXZEOINKCAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)

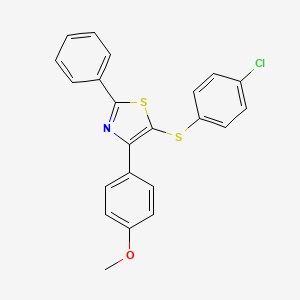
![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)
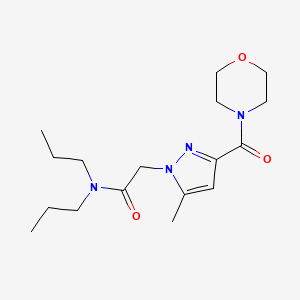
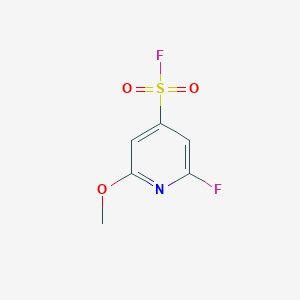
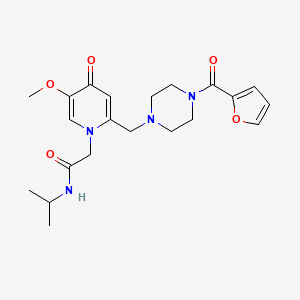
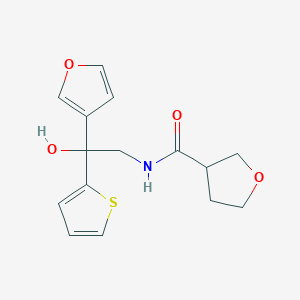

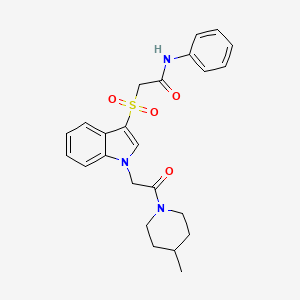
![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)
